Methyl nitroethanehydrazonothioate
Description
Methyl nitroethanehydrazonothioate is a synthetic organic compound hypothesized to contain a nitro group (-NO₂), a methyl ester moiety, a hydrazone (-NH-N=), and a thioate (-S-) functional group. The nitro group may confer reactivity and stability challenges, while the thioate and hydrazone moieties could influence solubility and biological activity .
Properties
CAS No. |
66031-19-4 |
|---|---|
Molecular Formula |
C3H7N3O2S |
Molecular Weight |
149.17 g/mol |
IUPAC Name |
methyl N-amino-2-nitroethanimidothioate |
InChI |
InChI=1S/C3H7N3O2S/c1-9-3(5-4)2-6(7)8/h2,4H2,1H3 |
InChI Key |
QMMPZPONEMPMAP-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NN)C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl nitroethanehydrazonothioate typically involves the reaction of nitroethane with hydrazine derivatives under controlled conditions. One common method includes the following steps:
Preparation of Nitroethane: Nitroethane can be synthesized by the nitration of ethane using nitric acid.
Formation of Hydrazone: Nitroethane is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form the hydrazone intermediate.
Thioate Formation: The hydrazone intermediate is further reacted with a thiol compound, such as methyl thiol, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydrazone formation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl nitroethanehydrazonothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones or thioates.
Scientific Research Applications
Methyl nitroethanehydrazonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl nitroethanehydrazonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
Nitro-Containing Compounds
- 1-(2-Amino-6-nitrophenyl)ethanone (): Contains a nitro group and a ketone. Unlike the target compound, it lacks a thioate or hydrazone. Its safety profile notes unclassified hazards but advises caution due to incomplete toxicological data .
- N-Nitrosodimethylamine (): A nitrosamine with a nitroso group (-N=O). Highly toxic and carcinogenic, emphasizing the hazards associated with nitro/nitroso derivatives. Methyl nitroethanehydrazonothioate’s nitro group may pose similar risks, necessitating rigorous handling protocols .
Methyl Esters
- Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester. Its gas chromatography (GC) and mass spectrometry data highlight stability under analytical conditions, suggesting methyl esters’ robustness in similar methodologies .
- Methyl Shikimate (): Characterized via ¹H NMR, ¹³C NMR, FTIR, and HPLC. These techniques could be applied to analyze the ester and nitro groups in the target compound .

- (S)-Methyl 4-(1-Aminoethyl)benzoate (): A methyl ester with an amine group.
Structural and Property Comparison
*Estimated based on diterpenoid backbone.
Notes
Limitations: Direct data on this compound are absent in the provided evidence. Comparisons are extrapolated from structurally related compounds.
Safety Considerations : Nitro and nitroso compounds (e.g., N-nitrosodimethylamine) underscore the need for stringent safety protocols when handling the target compound .
Analytical Recommendations : Apply GC-MS, NMR, and HPLC (as in –3, 7) to characterize the compound’s functional groups and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

